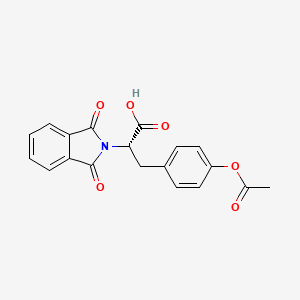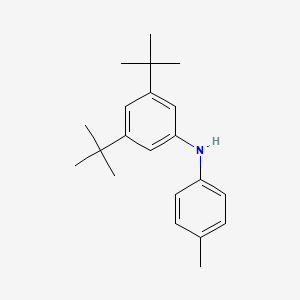
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
The synthesis of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether, resulting in the formation of the desired compound . The reaction conditions typically do not require a Lewis acid catalyst, and the product precipitates readily from the reaction mixture.
化学反应分析
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to this receptor, leading to changes in cellular processes.
相似化合物的比较
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be compared with other indole derivatives, such as:
3-(5-methoxy-1H-indol-3-yl)propanoic acid: This compound also contains an indole ring and a carboxylic acid chain but differs in the length and position of the carbon chain.
3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: This derivative features a cyclobutene ring and a chlorine atom, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13(16)17/h2-3,6-7,14H,4-5H2,1H3,(H,16,17) |
InChI 键 |
AELIYSNGIYQIQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



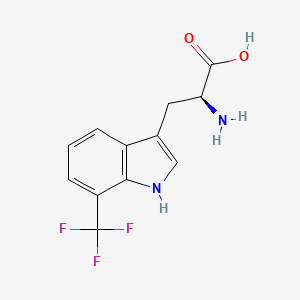
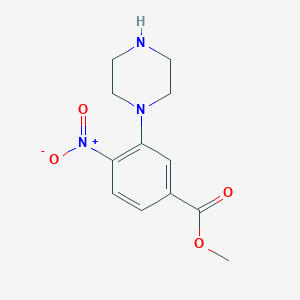

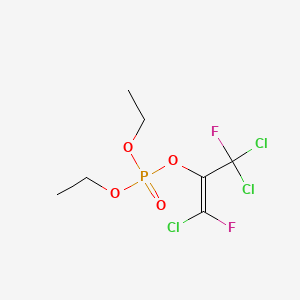
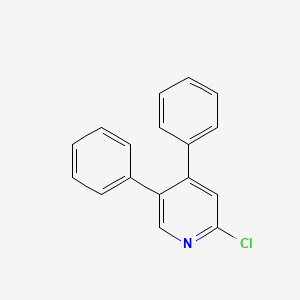
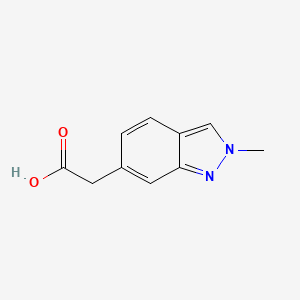
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
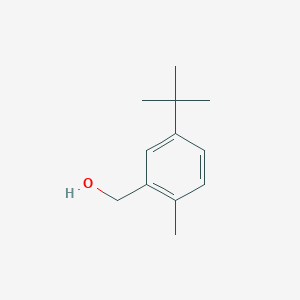
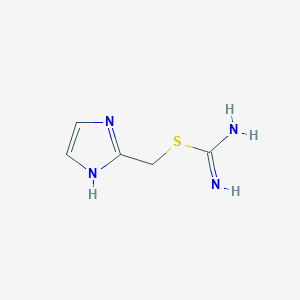
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
